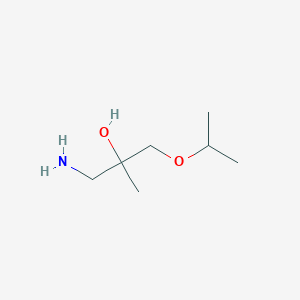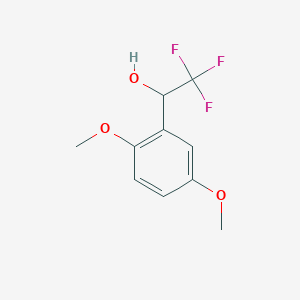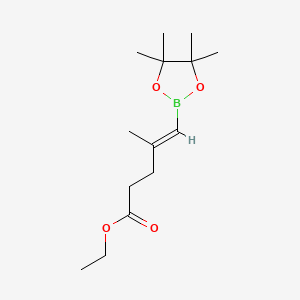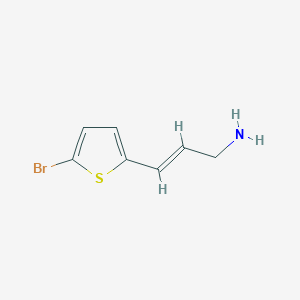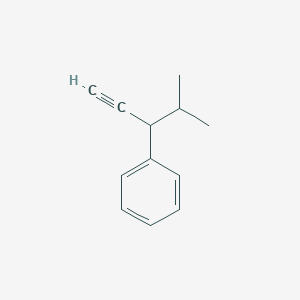
(4-Methylpent-1-yn-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpent-1-yn-3-yl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a (4-methylpent-1-yn-3-yl) group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpent-1-yn-3-yl)benzene typically involves the alkylation of benzene with an appropriate alkyne precursor. One common method is the reaction of benzene with 4-methylpent-1-yne in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylpent-1-yn-3-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br) or nitric acid (HNO) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methylpent-1-yn-3-one or 4-methylpent-1-yn-3-oic acid.
Reduction: Formation of (4-methylpent-1-en-3-yl)benzene or (4-methylpent-3-yl)benzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-Methylpent-1-yn-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methylpent-1-yn-3-yl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methyl-3-penten-1-yl)benzene
- (4-Methyl-3-penten-1-yn-3-yl)benzene
- 1-Methyl-4-(1-pentyn-1-yl)benzene
Uniqueness
(4-Methylpent-1-yn-3-yl)benzene is unique due to its specific alkyne substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the alkyne group allows for a range of chemical modifications and functionalizations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
62283-65-2 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4-methylpent-1-yn-3-ylbenzene |
InChI |
InChI=1S/C12H14/c1-4-12(10(2)3)11-8-6-5-7-9-11/h1,5-10,12H,2-3H3 |
Clave InChI |
WUGRNQQDMXQLDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



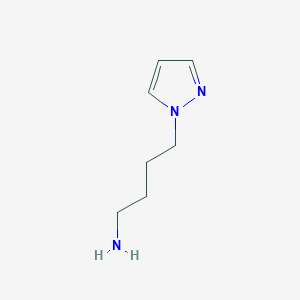
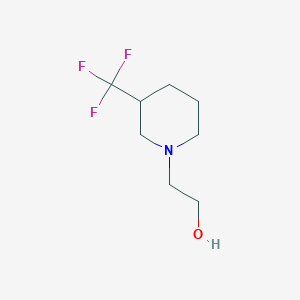
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
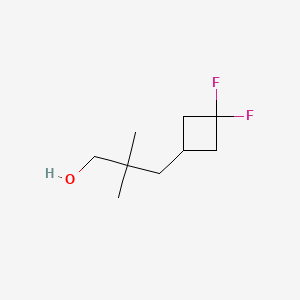
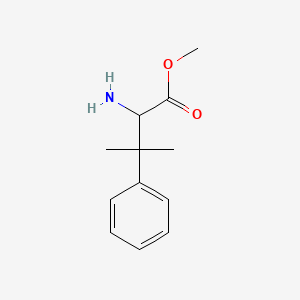
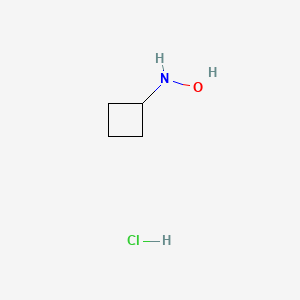
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
